molecular formula C14H21NO2 B1345742 2,6-Di-tert-butyl-4-nitrosophenol CAS No. 955-03-3

2,6-Di-tert-butyl-4-nitrosophenol

Cat. No. B1345742
Key on ui cas rn: 955-03-3
M. Wt: 235.32 g/mol
InChI Key: JLOKPJOOVQELMO-UHFFFAOYSA-N
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Patent
US04152319

Procedure details

2,6-di tert.butyl-4-aminophenol was prepared by adding in a nitrogen atmosphere, a solution of 70 grams of sodium dithionate in 300 milliliters of water to a mixture of 23.5 grams of 2,6-di tert.butyl-4-nitrosophenol, 80 milliliters of 5 N sodium hydroxide solution and 160 milliliters of water. The addition was accomplished in 45 minutes at 24° C. to 41° C. After stirring for 21/4 hours, 100 milliliters of benzene was added to dissolve the solid product, and the layers were separated.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(S([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].[C:11]([C:15]1[CH:20]=[C:19]([N:21]=O)[CH:18]=[C:17]([C:23]([CH3:26])([CH3:25])[CH3:24])[C:16]=1[OH:27])([CH3:14])([CH3:13])[CH3:12].[OH-].[Na+].C1C=CC=CC=1>O>[C:11]([C:15]1[CH:20]=[C:19]([NH2:21])[CH:18]=[C:17]([C:23]([CH3:26])([CH3:25])[CH3:24])[C:16]=1[OH:27])([CH3:14])([CH3:13])[CH3:12] |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
23.5 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)N=O)C(C)(C)C)O
Name
Quantity
80 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Name
Quantity
160 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding in a nitrogen atmosphere
ADDITION
Type
ADDITION
Details
The addition
ADDITION
Type
ADDITION
Details
was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solid product
CUSTOM
Type
CUSTOM
Details
the layers were separated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)N)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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